molecular formula C8H16FO5P B1302008 Triethyl 2-fluoro-2-phosphonoacetate CAS No. 2356-16-3

Triethyl 2-fluoro-2-phosphonoacetate

Cat. No.: B1302008
CAS No.: 2356-16-3
M. Wt: 242.18 g/mol
InChI Key: FVPISMANESAJQZ-UHFFFAOYSA-N
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Description

Triethyl 2-fluoro-2-phosphonoacetate is an organic compound with the molecular formula C8H16FO5P. It is a colorless liquid with a special smell and is primarily used in the field of organic synthesis. This compound serves as a source of phosphine and fluorine in organic synthesis and is often utilized in the synthesis of fluorinated organic compounds .

Mechanism of Action

Target of Action

Triethyl 2-fluoro-2-phosphonoacetate is a chemical compound that primarily targets the respiratory system, eyes, and skin . It is known to cause irritation in these areas, indicating that its primary targets are the cells in these tissues.

Mode of Action

It is known to be a reactant in several chemical reactions, including diels-alder reactions, the biosynthesis of terpenes, and the stereoselective synthesis of unsaturated esters, fluorides, and nitriles from the reactions of aldehydes and ketones using wadsworth-emmons phosphonates .

Biochemical Pathways

This compound is involved in several biochemical pathways. It plays a role in the synthesis of quinolones and the asymmetric hydration of Horner-Wadsworth-Emmons. It is also used in addition reactions and has applications in click chemistry . The downstream effects of these pathways can vary widely depending on the specific reaction and the other compounds involved.

Pharmacokinetics

Its physical properties, such as its boiling point (75 °c at 001 mmHg) and density (1194 g/mL at 25 °C), suggest that it may be readily absorbed and distributed in the body .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific reaction in which it is involved. For example, in the synthesis of unsaturated esters, fluorides, and nitriles, it contributes to the formation of these compounds . In the context of its irritant properties, it likely causes cellular damage or inflammation in the respiratory system, eyes, and skin .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity may be affected by the presence of other chemicals, temperature, and pH. Additionally, its volatility (evidenced by its low boiling point) suggests that it may evaporate quickly in certain environments, potentially affecting its stability and action .

Biochemical Analysis

Biochemical Properties

Triethyl 2-fluoro-2-phosphonoacetate plays a significant role in biochemical reactions, particularly in the synthesis of unsaturated esters, fluorides, and nitriles from the reactions of aldehydes and ketones using Wadsworth-Emmons phosphonates . It interacts with various enzymes and proteins, including those involved in Diels-Alder reactions and the biosynthesis of terpenes . The nature of these interactions often involves the formation of covalent bonds, leading to the creation of new chemical entities that are crucial for further biochemical processes.

Cellular Effects

This compound has been observed to influence various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the expression of genes involved in metabolic pathways, leading to changes in the production of essential metabolites . Additionally, this compound can impact cell signaling pathways by interacting with specific receptors or enzymes, thereby influencing cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes, leading to either inhibition or activation of their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in a decrease in the production of specific metabolites . Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. It can influence metabolic flux by altering the activity of key enzymes, leading to changes in the levels of specific metabolites . For example, this compound may inhibit enzymes involved in the synthesis of certain metabolites, resulting in a decrease in their production and accumulation.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . The distribution of this compound can influence its activity and function, as it may be concentrated in areas where it can interact with target biomolecules.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell . For instance, this compound may be localized to the mitochondria, where it can influence mitochondrial function and metabolic activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Triethyl 2-fluoro-2-phosphonoacetate is typically synthesized from ethyl fluorobromoacetate and triethyl phosphite in a 1:1.05 molar ratio. The reaction is carried out in o-xylene with 15-crown-5 as a catalyst, and the mixture is stirred at 105°C for 14 hours.

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature and reaction time to minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Triethyl 2-fluoro-2-phosphonoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Triethyl 2-fluoro-2-phosphonoacetate is unique due to the presence of both fluorine and phosphonate groups, which confer distinct reactivity and properties. This makes it particularly valuable in the synthesis of fluorinated compounds and in reactions requiring both phosphine and fluorine sources .

Properties

IUPAC Name

ethyl 2-diethoxyphosphoryl-2-fluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16FO5P/c1-4-12-8(10)7(9)15(11,13-5-2)14-6-3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPISMANESAJQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(F)P(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16FO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20946330
Record name Ethyl (diethoxyphosphoryl)(fluoro)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20946330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2356-16-3
Record name Acetic acid, (diethoxyphosphinyl)fluoro-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002356163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl (diethoxyphosphoryl)(fluoro)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20946330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triethyl 2-fluoro-2-phosphonoacetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 4.00 g (24.0 mmol) of triethyl phosphite and 4.45 g (24.0 mmol) of ethyl bromofluoroacetate (purchased from PCR Inc. Gainesville, Fla.) was heated to 150° C. for 4 h under argon. The contents of the flask were cooled to RT and then distilled under vacuum (0.5 mm Hg) to provide 4.5 g (77%) of title compound as a colorless oil.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4.45 g
Type
reactant
Reaction Step One
Yield
77%

Synthesis routes and methods II

Procedure details

Ethyl bromofluoroacetate (ex Fluorochem) (25 g) and triethyl phosphite (ex Aldrich) (29 g) were heated together at 140-5° for 6 hours in a vessel equipped with a fractionating column. When all the ethyl bromide had distilled off the residue was distilled to give triethyl 2-fluoro-2-phosphonoacetate (22 g) (bp 98°-108° at 0.8 mm). The latter (20 g) was added dropwise to hexane washed sodium hydride (3.3 g) of 60% dispersion) in dry ether (85 ml). After 3 hours at room temperature and 30 mins under reflux, acetone (6.1 ml) was added and the mixture stirred for 4 days at room temperature under nitrogen. After conventional work up the crude product was distilled to give ethyl 2-fluoro-3-methyl-but-2-enoate (4 g) (bp. 60°-2° at 15 mm). (Ref. Machleidt & Wessendorf, Ann. 674, 1, (1964)).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of Triethyl 2-fluoro-2-phosphonoacetate in organic synthesis?

A1: this compound serves as a valuable reagent in the synthesis of 2-fluoro-α,β-unsaturated esters via the Horner-Wadsworth-Emmons reaction. [] This reaction is a crucial tool in organic chemistry for forming carbon-carbon double bonds with high stereoselectivity.

Q2: What are the key physical properties and safety considerations for this compound?

A2: this compound is a colorless liquid with a boiling point of 75°C at 0.01 mmHg. [] It has a refractive index (nD20) of 1.625 and a density of 1.19 g/cm3. Its flash point is 73°C, indicating its flammability. [] As with many organic reagents, it's crucial to handle this compound with care in a well-ventilated area using appropriate personal protective equipment. []

Q3: Can you provide the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C8H16FO5P, and its molecular weight is 242.19 g/mol. [] This information is essential for stoichiometric calculations in synthetic procedures.

Q4: How does the structure of this compound contribute to its reactivity in the Horner-Wadsworth-Emmons reaction?

A4: The presence of the phosphonate group (PO(OEt)2) adjacent to the fluorine atom in this compound is key to its reactivity. [] This group stabilizes the carbanion formed during the Horner-Wadsworth-Emmons reaction, facilitating the formation of the carbon-carbon double bond with an aldehyde or ketone.

Q5: Has this compound been utilized in the development of materials for energy storage applications?

A5: Yes, this compound (TFPA) has recently been explored as a novel flame-retardant solvent in the development of gel polymer electrolytes for lithium metal batteries. [] Researchers incorporated TFPA into a polymer matrix composed of polyethylene glycol dimethacrylate (PEGDMA) and pentaerythritol tetraacrylate (PETEA) via in-situ polymerization. [] The resulting flame-retardant gel electrolyte (FRGE) demonstrated promising properties including high ionic conductivity, good lithium ion transference number, and excellent interfacial stability with lithium metal anodes, contributing to enhanced safety and electrochemical performance. []

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